2-{[(E)-(4-bromophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
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Overview
Description
2-{[(E)-(4-bromophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a bromophenyl group, a methylideneamino group, and a cyclopenta[b]thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(4-bromophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile can be achieved through a multi-step process. One common method involves the Gewald reaction, which is a multi-component reaction involving a ketone, an activated nitrile, and elemental sulfur . The reaction is typically carried out under solvent-free conditions using high-speed vibration milling with diethylamine as a catalyst . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of environmentally friendly catalysts and solvent-free conditions is preferred to minimize waste and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(4-bromophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
2-{[(E)-(4-bromophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-{[(E)-(4-bromophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with kinases, ion channels, and other proteins involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile: A structurally similar compound with different functional groups.
Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Another related compound with a carboxylate group instead of a carbonitrile group.
Uniqueness
Its bromophenyl group and methylideneamino group provide unique reactivity and biological activity that distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H11BrN2S |
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Molecular Weight |
331.2 g/mol |
IUPAC Name |
2-[(E)-(4-bromophenyl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C15H11BrN2S/c16-11-6-4-10(5-7-11)9-18-15-13(8-17)12-2-1-3-14(12)19-15/h4-7,9H,1-3H2/b18-9+ |
InChI Key |
UHAADGMEWSJRHY-GIJQJNRQSA-N |
Isomeric SMILES |
C1CC2=C(C1)SC(=C2C#N)/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)N=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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